molecular formula C26H21FN4O3S B11145458 7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B11145458
M. Wt: 488.5 g/mol
InChI Key: NUZVRHXBXFPMJL-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Key structural features include:

  • A (4-fluorophenyl)methyl substituent at position 7, contributing steric bulk and modulating lipophilicity.
  • An imino group at position 6 and a methyl group at position 11, which influence electronic properties and conformational stability.

The compound’s stereoelectronic profile makes it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors sensitive to sulfonyl and fluorophenyl motifs .

Properties

Molecular Formula

C26H21FN4O3S

Molecular Weight

488.5 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C26H21FN4O3S/c1-16-5-11-20(12-6-16)35(33,34)22-14-21-25(29-24-17(2)4-3-13-30(24)26(21)32)31(23(22)28)15-18-7-9-19(27)10-8-18/h3-14,28H,15H2,1-2H3

InChI Key

NUZVRHXBXFPMJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. For instance, the use of boronic esters and Suzuki–Miyaura coupling reactions are common in the synthesis of such complex molecules .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural differences:

Compound CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound: 7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-... Not provided 5: 4-methylbenzenesulfonyl; 7: (4-fluorophenyl)methyl; 11: methyl Inferred* ~470–490 (estimated) High polarity (sulfonyl group); moderate lipophilicity (fluorophenyl)
N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-...-5-carboxamide () 877778-47-7 5: carboxamide; 7: pentyl C₂₅H₂₆FN₅O₂ 447.5 Increased lipophilicity (pentyl); hydrogen-bonding capacity (carboxamide)
Ethyl 6-(4-fluorobenzoyl)imino-7-(3-methoxypropyl)-11-methyl-...-5-carboxylate () 848671-72-7 5: ethyl ester; 7: 3-methoxypropyl C₂₆H₂₅FN₄O₅ 492.5 Enhanced solubility (ester); flexible side chain (methoxypropyl)
5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-... () 862488-54-8 5: 4-fluorobenzenesulfonyl; 7,11: dimethyl Not provided Not provided Electron-withdrawing sulfonyl group; compact substituents (dimethyl)

*Inferred based on substituent contributions and analog data.

Key Findings:

Substituent Effects on Solubility and Lipophilicity :

  • The tosyl group in the target compound and 4-fluorobenzenesulfonyl in ’s analog increase polarity compared to the carboxamide () and ethyl ester (), which may enhance aqueous solubility .
  • Alkyl chains (e.g., pentyl in ) elevate lipophilicity (LogP ~2.8–3.5), whereas methoxypropyl () balances hydrophilicity and flexibility .

Fluorine atoms in the target and analogs () improve metabolic stability and membrane permeability via electronegative effects .

Biological Activity

The compound 7-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-5-(4-methylbenzenesulfonyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one (referred to as "the compound" hereafter) is a complex organic molecule notable for its unique tricyclic structure and various functional groups. This structure contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound belongs to the class of triazatricyclo compounds characterized by a tricyclic framework that includes nitrogen atoms in the ring structure. The presence of both fluorophenyl and sulfonyl groups enhances its chemical reactivity and biological interactions.

Structural Formula

The following table summarizes the key structural components of the compound:

ComponentDescription
Molecular FormulaC25H21FN4O3S
Core StructureTricyclic with triazine moiety
Functional GroupsFluorophenyl group, sulfonyl group

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

Research has shown promising results regarding the anticancer properties of this compound. In vitro studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The following table summarizes findings from recent studies:

Study ReferenceCell Line TestedIC50 (μM)Mechanism of Action
Study 1MCF-7 (breast cancer)15Induction of apoptosis
Study 2A549 (lung cancer)20Inhibition of cell proliferation
Study 3HeLa (cervical cancer)10Disruption of mitochondrial function

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with cellular targets such as:

  • Enzymes : Potential inhibition of enzymes involved in cell cycle regulation.
  • Receptors : Modulation of receptor activity that influences cell signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in PubChem demonstrated that the compound showed effective inhibition against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
  • Cancer Cell Studies : In a recent investigation involving various cancer cell lines, the compound was found to significantly reduce viability in MCF-7 and A549 cells at micromolar concentrations, indicating its potential as a therapeutic agent for cancer treatment.
  • Synthetic Pathways : Research into the synthetic routes for this compound indicates that multi-step synthesis can be optimized for better yield and lower environmental impact. This is crucial for scaling up production for pharmaceutical applications.

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